sodium;2-[dodecanoyl(methyl)amino]acetate
Overview
Description
It is a mild, biodegradable amino acid surfactant commonly used in personal care products such as shampoos, facial cleansers, and baby detergents . This compound is known for its excellent foaming properties and compatibility with other surfactants, making it a popular choice in the formulation of various cleaning and personal care products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium;2-[dodecanoyl(methyl)amino]acetate is typically synthesized through the reaction of lauric acid with sarcosine (N-methylglycine) in the presence of a base such as sodium hydroxide. The reaction involves the formation of an amide bond between the carboxyl group of lauric acid and the amino group of sarcosine, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where lauric acid and sarcosine are reacted under controlled conditions. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through filtration and drying processes to obtain the final powdered form .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-[dodecanoyl(methyl)amino]acetate primarily undergoes hydrolysis and substitution reactions. It is stable under normal conditions but can hydrolyze in the presence of strong acids or bases .
Common Reagents and Conditions
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form lauric acid and sarcosine.
Substitution: It can undergo substitution reactions with other surfactants or detergents to form mixed micelles, enhancing its cleaning properties.
Major Products Formed
The major products formed from the hydrolysis of this compound are lauric acid and sarcosine .
Scientific Research Applications
Sodium;2-[dodecanoyl(methyl)amino]acetate has a wide range of applications in scientific research:
Mechanism of Action
Sodium;2-[dodecanoyl(methyl)amino]acetate exerts its effects primarily through its surfactant properties. It reduces the surface tension of water, allowing it to penetrate and clean surfaces more effectively. The compound interacts with the lipid bilayers of cell membranes, leading to cell lysis and the release of intracellular contents . This property is particularly useful in biological applications such as RNA and protein extraction.
Comparison with Similar Compounds
Similar Compounds
Sodium lauryl sulfate: Another anionic surfactant commonly used in personal care products.
Cocamidopropyl betaine: A mild amphoteric surfactant used in personal care products.
Uniqueness
Sodium;2-[dodecanoyl(methyl)amino]acetate is unique due to its mildness and biodegradability. It is less irritating to the skin and eyes compared to other surfactants like sodium lauryl sulfate, making it suitable for use in products designed for sensitive skin . Additionally, its compatibility with other surfactants allows for versatile formulations in various cleaning and personal care products.
Properties
IUPAC Name |
sodium;2-[dodecanoyl(methyl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19;/h3-13H2,1-2H3,(H,18,19);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAVQLQVUXSOCR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28NNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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